molecular formula C17H12N2O5S B3479859 5-{3-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

5-{3-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No. B3479859
M. Wt: 356.4 g/mol
InChI Key: IHWOKOKVANPIHW-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-{3-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione” is a derivative of thiazolidin-2,4-dione (TZD), a heterocyclic compound containing nitrogen and sulfur . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .


Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry . The synthesized compounds are then screened for their in vitro antimicrobial potential against various bacterial and fungal strains .


Molecular Structure Analysis

The molecular formula of “5-{3-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione” is C17H12N2O5S . It has an average mass of 356.353 Da and a monoisotopic mass of 356.046692 Da .


Chemical Reactions Analysis

The chemical reactions of thiazolidine-2,4-dione derivatives depend on the substitutions on the heterocyclic thiazolidine ring . The presence of electron withdrawing group (o-NO2, p-Cl, p-Br) enhances the antibacterial activity against E. coli as well as increases the antioxidant activity .

Mechanism of Action

TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Future Directions

Thiazolidinedione derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The development of multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

(5E)-5-[[3-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5S/c20-16-15(25-17(21)18-16)9-12-2-1-3-14(8-12)24-10-11-4-6-13(7-5-11)19(22)23/h1-9H,10H2,(H,18,20,21)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWOKOKVANPIHW-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{3-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-{3-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
5-{3-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
5-{3-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
5-{3-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-{3-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.